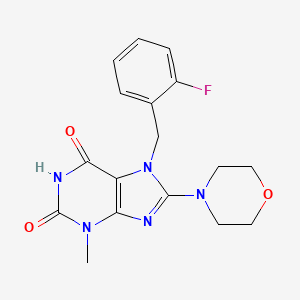

7-(2-Fluoro-benzyl)-3-methyl-8-morpholin-4-yl-3,7-dihydro-purine-2,6-dione

Description

Properties

IUPAC Name |

7-[(2-fluorophenyl)methyl]-3-methyl-8-morpholin-4-ylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FN5O3/c1-21-14-13(15(24)20-17(21)25)23(10-11-4-2-3-5-12(11)18)16(19-14)22-6-8-26-9-7-22/h2-5H,6-10H2,1H3,(H,20,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPQKCTFYXSOXCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCOCC3)CC4=CC=CC=C4F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18FN5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-Fluoro-benzyl)-3-methyl-8-morpholin-4-yl-3,7-dihydro-purine-2,6-dione typically involves multi-step organic reactions. One common approach is the condensation of 2-fluorobenzylamine with a suitable purine precursor under controlled conditions. The reaction is often catalyzed by a base such as potassium carbonate and conducted in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to enhance yield and purity. This can involve the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

7-(2-Fluoro-benzyl)-3-methyl-8-morpholin-4-yl-3,7-dihydro-purine-2,6-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl group, facilitated by reagents like sodium methoxide.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

7-(2-Fluoro-benzyl)-3-methyl-8-morpholin-4-yl-3,7-dihydro-purine-2,6-dione has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-(2-Fluoro-benzyl)-3-methyl-8-morpholin-4-yl-3,7-dihydro-purine-2,6-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

Key structural analogs and their distinguishing features are outlined below:

Key Findings from Comparative Studies

Chloro-benzyl derivatives (e.g., ) exhibit higher lipophilicity but lower metabolic stability due to slower oxidative clearance compared to fluorinated analogs .

Morpholine vs. Linagliptin’s 3-aminopiperidinyl group enables covalent interactions with DPP-4, contributing to its prolonged duration of action .

Sulfanylidene vs. Morpholine :

- Compounds with 8-sulfanylidene groups () are prone to oxidation, limiting their utility in vivo, whereas morpholine’s stability makes it a preferred substituent .

Pharmacokinetic and Efficacy Comparisons

- DPP-4 Inhibition :

Linagliptin (BI 1356) demonstrates IC₅₀ values < 1 nM for DPP-4 inhibition, attributed to its quinazolinylmethyl and butynyl groups. The target compound’s morpholine and 2-fluoro-benzyl may yield weaker but more selective inhibition . - Metabolic Stability: Fluorinated benzyl groups (as in the target compound) resist cytochrome P450-mediated oxidation better than non-halogenated or chlorinated analogs, suggesting a longer half-life .

Biological Activity

7-(2-Fluoro-benzyl)-3-methyl-8-morpholin-4-yl-3,7-dihydro-purine-2,6-dione is a synthetic compound classified as a purine derivative. It possesses a unique structure characterized by the presence of a fluorobenzyl group and a morpholine ring, which contribute to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The compound's IUPAC name is 7-[(2-fluorophenyl)methyl]-3-methyl-8-morpholin-4-ylpurine-2,6-dione. Its molecular formula is C17H18FN5O3, with a molecular weight of 359.36 g/mol. The structure includes:

- Purine core : Fundamental for various biological activities.

- Morpholine ring : Enhances solubility and bioavailability.

- Fluorobenzyl group : Increases lipophilicity, potentially improving interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It may function as an enzyme inhibitor or receptor modulator, influencing various signaling pathways involved in cellular processes.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines. For example:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 1.88 | CDK inhibition |

| HCT116 | 0.39 | Apoptosis induction |

| A375 | 4.2 | Cell cycle arrest at S phase |

These findings suggest that the compound may be effective in targeting specific pathways involved in tumor growth and proliferation.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against both Gram-positive and Gram-negative bacteria. Preliminary results indicate:

| Bacterial Strain | MIC (µM) | Activity |

|---|---|---|

| Staphylococcus aureus | 5.64 | Moderate inhibition |

| Escherichia coli | 13.40 | Moderate inhibition |

| Bacillus subtilis | 4.69 | Strong inhibition |

These results highlight the potential of this compound as an antibacterial agent, possibly due to its ability to disrupt bacterial cell wall synthesis or function.

Case Studies

A series of studies have been conducted to evaluate the efficacy of this compound in various therapeutic contexts:

- Anticancer Efficacy : A study published in MDPI explored the anticancer effects on multiple cell lines, confirming significant cytotoxicity and suggesting further investigation into its mechanism of action (reference ).

- Antimicrobial Properties : Research highlighted in BenchChem indicated that derivatives of this compound could serve as effective antimicrobial agents, warranting further exploration into their structural activity relationships (reference ).

- Enzyme Modulation : Investigations into its role as a protein kinase inhibitor revealed promising results in modulating cellular activities associated with cancer proliferation (reference ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.